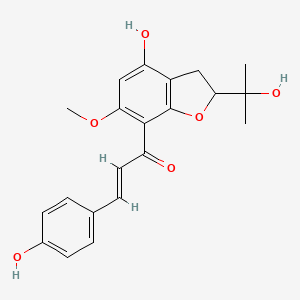
Anticancer agent 131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 131 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 131 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of radiolabeling techniques, where the compound is labeled with iodine-131 (131I) through an electrophilic substitution reaction . This process requires careful optimization of reaction conditions to achieve high labeling yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of precursor compounds, radiolabeling, and purification steps. Quality control measures are implemented to ensure the final product meets the required standards for clinical use.
化学反应分析
Types of Reactions
Anticancer agent 131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
Anticancer agent 131 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study radiolabeling techniques and reaction mechanisms.
Biology: Researchers use it to investigate the cellular uptake and distribution of radiolabeled compounds in cancer cells.
Industry: The compound is used in the development of new radiopharmaceuticals and diagnostic agents for cancer imaging and therapy.
作用机制
The mechanism of action of Anticancer agent 131 involves its ability to target and inhibit specific molecular pathways in cancer cells. The compound is designed to bind to and inhibit the activity of oncogenes, which are mutated genes that promote cancer growth . By blocking these pathways, this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
相似化合物的比较
Anticancer agent 131 is unique compared to other similar compounds due to its specific radiolabeling with iodine-131 and its targeted mechanism of action. Similar compounds include:
属性
分子式 |
C33H24ClN3O5 |
|---|---|
分子量 |
578.0 g/mol |
IUPAC 名称 |
4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione |
InChI |
InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3 |
InChI 键 |
BNHZYZSRGAEEKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)
